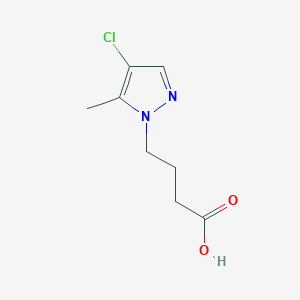![molecular formula C8H10ClN5 B2509953 [3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride CAS No. 1909317-03-8](/img/structure/B2509953.png)
[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride: is a chemical compound with the molecular formula C8H10ClN5 It is a derivative of triazole and pyridine, which are both important heterocyclic compounds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride typically involves the reaction of pyridine derivatives with triazole compoundsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed on the triazole ring, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Copper catalysis with water as the oxidant.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Pyridin-2-yl-methanones.
Reduction: Reduced triazole derivatives.
Substitution: Various N-substituted methanamine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, it is used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates and inhibitors .
Industry: In the chemical industry, it is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of [3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyridin-2-yl-methanones: These compounds share the pyridine ring and are used in similar applications.
Triazole derivatives: Compounds with the triazole ring are widely used in medicinal chemistry for their biological activities.
N-(Pyridin-2-yl)amides: These compounds have similar structural features and are used in the synthesis of pharmaceuticals.
Uniqueness: The combination of the pyridine and triazole rings in [3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride provides a unique scaffold that can interact with a wide range of biological targets. This makes it a valuable compound in drug discovery and chemical research .
Properties
IUPAC Name |
(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.ClH/c9-5-7-11-8(13-12-7)6-3-1-2-4-10-6;/h1-4H,5,9H2,(H,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOIRKURXWAVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909317-03-8 |
Source


|
| Record name | [3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
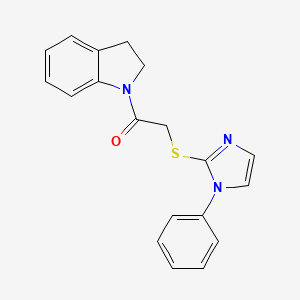
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509871.png)


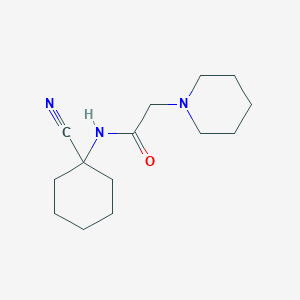
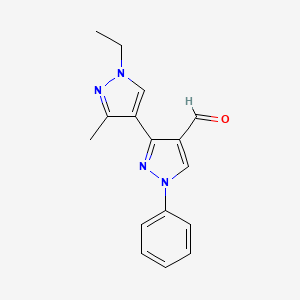
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2509879.png)
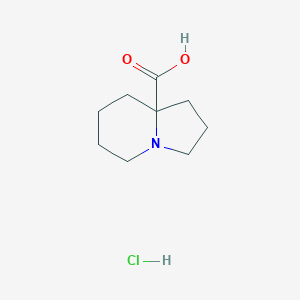
![1-(4-Thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B2509884.png)
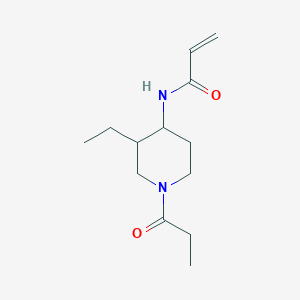
![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2509886.png)
![N-(4-acetamidophenyl)-2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509888.png)

